molecular formula [13C]6H9NO6 B602657 Isosorbide-13C6 2-Nitrate CAS No. 1391051-97-0

Isosorbide-13C6 2-Nitrate

Cat. No.: B602657
CAS No.: 1391051-97-0
M. Wt: 197.09
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Description

Isosorbide-13C6 2-Nitrate is a high-purity, stable isotope-labeled analog of the active pharmaceutical ingredient isosorbide mononitrate, where six carbon atoms are replaced with the 13C isotope. This compound is scientifically recognized as a critical internal standard in quantitative bioanalytical methods, specifically for the simultaneous determination of isosorbide dinitrate and its enantiomeric metabolites (isosorbide 2-mononitrate and isosorbide 5-mononitrate) in biological matrices such as rat and human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The use of this 13C-labeled standard is essential for achieving high accuracy and precision in pharmacokinetic studies, as it corrects for variability in sample preparation and ionization efficiency during mass spectrometric analysis . Isosorbide dinitrate is a well-established antianginal medication used for the treatment and prevention of angina pectoris and heart failure . Its therapeutic action, shared with its active mononitrate metabolites, is primarily mediated through its biotransformation into nitric oxide (NO) within vascular smooth muscle cells . The released NO activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP), which ultimately causes vasodilation, improving oxygen supply and reducing cardiac workload . This compound enables researchers to accurately track the pharmacokinetics of the 2-mononitrate metabolite, which is formed alongside the 5-mononitrate metabolite during the drug's metabolism and is required by regulatory agencies like the US FDA for bioequivalence studies . This product is supplied with comprehensive characterization data and is intended for applications in analytical method development, method validation, and Quality Control (QC) for pharmaceutical development and clinical testing . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1391051-97-0

Molecular Formula

[13C]6H9NO6

Molecular Weight

197.09

Purity

95% by HPLC; 98% atom 13C

Related CAS

87-33-2 (unlabelled)

Synonyms

1,4:3,6-Dianhydro-D-glucitol-13C6 2-Nitrate;  6-Nitrooxyhexahydro-furo[3,2-b]furan-3-ol-13C6;  1,4:3,6-Dianhydro-D-glucitol-13C6 2-mononitrate;  Isosorbide-13C6 2-Mononitrate; 

tag

Isosorbide Impurities

Origin of Product

United States

Preparation Methods

Acylation and Catalyst Selection

The nitration of isosorbide must be regioselective to target the 2-hydroxy group while avoiding nitration at the 5-position. As outlined in US Patent 4,417,065, this is achieved through a two-step protection-nitration-deprotection strategy. First, the 5-hydroxy group is acylated to prevent unwanted nitration. The patent specifies using acetic anhydride and lead acetate as a catalyst, which directs acylation predominantly to the 5-position with over 94% regioselectivity. The reaction proceeds at room temperature for 20 hours, yielding a mixture of isosorbide-5-acylate (94–96%), isosorbide-2,5-diacylate (3–6%), and trace unreacted isosorbide.

Table 1: Reaction Conditions for Acylation of Isosorbide-13C6

ParameterValue
Starting MaterialIsosorbide-13C6 (146 g)
Acylating AgentAcetic Anhydride (150 g)
CatalystLead Acetate (5 g)
Temperature0–30°C (room temperature)
Reaction Time20 hours
Regioselectivity (5-OAc)94–96%

Nitration Reaction Conditions

Following acylation, the protected intermediate undergoes nitration. A nitrating mixture—typically concentrated nitric acid or a nitric acid-sulfuric acid combination—is introduced to the 2-hydroxy group. The patent example employs fuming nitric acid at 0°C, achieving quantitative conversion to the 2-nitrate-5-acylate derivative. The low temperature minimizes side reactions, such as dinitrate formation or isotopic scrambling.

Deprotection and Purification

The final step involves transesterification to remove the acyl group. Methanol and potassium hydroxide are used under reflux conditions, cleaving the acetate ester while preserving the nitrate moiety. The crude product is purified via recrystallization or column chromatography to isolate Isosorbide-13C6 2-nitrate. The patent reports a yield of 24% for non-labeled 2-mononitrate, but yields for the 13C6 variant may vary due to isotopic effects during crystallization.

Industrial and Research Applications

The compound’s primary use lies in quantitative mass spectrometry, where it serves as an internal standard for quantifying non-labeled isosorbide mononitrate in biological matrices. Its isotopic purity ensures minimal interference from endogenous compounds, enhancing analytical accuracy . Additionally, it aids in metabolic pathway elucidation, particularly in studying nitrate ester biotransformation and vascular dynamics.

Chemical Reactions Analysis

Types of Reactions

Isosorbide-13C6 2-Nitrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield Isosorbide, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Pharmacological Applications

Isosorbide-13C6 2-Nitrate is primarily used as a vasodilator in the treatment of angina pectoris and other cardiovascular conditions. Its mechanism of action involves the release of nitric oxide, which activates soluble guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle. This results in relaxation of the smooth muscle and vasodilation, improving blood flow and reducing cardiac workload .

Clinical Studies

Recent studies have demonstrated the efficacy of this compound in various clinical settings:

  • Bioequivalence Studies : A study validated a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for determining the concentration of Isosorbide-5-Mononitrate (5-ISMN) in human plasma using this compound as an internal standard. This method was crucial for assessing the bioequivalence of different formulations of 5-ISMN in healthy volunteers .
  • Pharmacokinetics : The pharmacokinetic profile of this compound has been extensively studied, revealing rapid absorption with nearly complete bioavailability. The elimination half-life is approximately 5 hours, making it suitable for both acute and chronic management of angina .

Analytical Applications

This compound serves as an important reference compound in analytical chemistry, particularly for developing sensitive detection methods.

Detection Methods

The compound is utilized in various detection methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : A novel method was developed for simultaneously detecting Isosorbide dinitrate and its metabolites in blood plasma using this compound as an internal standard. This method enhances sensitivity and specificity, allowing accurate measurement of low concentrations of these compounds .
  • Sample Preparation Techniques : Efficient sample preparation techniques involving liquid-liquid extraction have been optimized to improve recovery rates and reduce matrix effects during analysis. For example, extraction methods using ethyl acetate demonstrated high recovery rates for Isosorbide metabolites .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Clinical Pharmacokinetics

A clinical trial assessed the pharmacokinetics of Isosorbide mononitrate formulations using this compound as a standard. The trial confirmed that the formulations had similar bioavailability profiles, which is critical for ensuring consistent therapeutic effects across different products.

Case Study 2: Method Validation

In another study, researchers validated an LC-MS/MS method for quantifying Isosorbide-5-Mononitrate in human plasma. The inclusion of this compound as an internal standard allowed for precise quantification across a wide concentration range, demonstrating the robustness of this analytical approach .

Mechanism of Action

Isosorbide-13C6 2-Nitrate exerts its effects by releasing nitric oxide, which activates guanylate cyclase. This activation increases levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of vascular smooth muscle. This relaxation results in the dilation of peripheral arteries and veins, reducing the workload on the heart and alleviating angina .

Comparison with Similar Compounds

Research and Commercial Status

  • Availability : This compound is listed as a discontinued product by some suppliers (e.g., CymitQuimica), though custom synthesis may be available .
  • Regulatory Compliance : Labeled compounds must adhere to ISO 17034 standards for reference materials, ensuring traceability and accuracy in drug development .

Q & A

How can researchers confirm the identity and purity of Isosorbide-13C6 2-Nitrate in synthetic preparations?

Level : Basic
Methodological Answer :
Confirmation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Use ¹³C-NMR to verify isotopic enrichment at specific carbon positions. For example, compare peak shifts with unlabeled isosorbide dinitrate to confirm ¹³C6 incorporation .
  • High-Performance Liquid Chromatography (HPLC) : Follow pharmacopeial protocols (e.g., USP standards) for separation, using retention time matching and spiked samples to validate purity. Ensure mobile phases and columns are compatible with nitro compounds to avoid degradation .
  • Mass Spectrometry (MS) : Quantify isotopic enrichment via exact mass analysis (e.g., HRMS) to distinguish ¹³C6-labeled compounds from natural abundance analogs .

What experimental design considerations are critical for pharmacokinetic studies involving this compound?

Level : Basic
Methodological Answer :

  • Dose Calibration : Use isotopic dilution assays with internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects in biological samples .
  • Sampling Intervals : Optimize time points based on the compound’s half-life (derived from preliminary LC-MS/MS data) to capture absorption, distribution, and elimination phases .
  • Control Groups : Include unlabeled isosorbide dinitrate cohorts to isolate isotopic tracer effects from pharmacological activity .

How should researchers address discrepancies in isotopic enrichment measurements between NMR and IRMS (Isotope Ratio Mass Spectrometry)?

Level : Advanced
Methodological Answer :

  • Source Identification : Check for instrumental bias (e.g., NMR signal saturation or IRMS combustion inefficiency) by cross-validating with certified reference materials like IAEA-CH-6 .
  • Data Normalization : Apply correction factors for ¹³C natural abundance variations using site-specific isotopic reference tables .
  • Sample Preparation : Ensure homogeneity and avoid solvent residues (e.g., acetone-d6 in NMR samples) that may interfere with IRMS ionization .

What strategies improve the stability of this compound in biological matrices during long-term storage?

Level : Advanced
Methodological Answer :

  • Matrix Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to inhibit nitrate ester hydrolysis in plasma/serum .
  • Storage Conditions : Store samples at -80°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles by aliquoting .
  • Degradation Monitoring : Perform periodic LC-MS analysis to quantify degradation products (e.g., isosorbide-13C6 mononitrate) and adjust storage protocols .

How can isotopic tracing data from this compound be integrated into metabolic flux analysis models?

Level : Advanced
Methodological Answer :

  • Tracer Dilution Workflow : Use compartmental modeling software (e.g., INCA) to track ¹³C incorporation into downstream metabolites, adjusting for isotopic scrambling .
  • Flux Validation : Compare experimental data with in silico simulations (e.g., COPASI) to identify rate-limiting steps in nitrate metabolism .
  • Noise Reduction : Apply Gaussian smoothing or Monte Carlo error analysis to minimize variability from low-abundance isotopic peaks .

What are the best practices for synthesizing this compound with high regioselectivity?

Level : Basic
Methodological Answer :

  • Nitration Conditions : Use fuming nitric acid in anhydrous acetic acid at 0–5°C to favor nitrate formation at the 2-position over the 5-position .
  • Isotopic Purity : Source ¹³C6-labeled isosorbide precursors (e.g., CAS 1322623-36-8) with ≥99% isotopic enrichment to minimize unlabeled byproducts .
  • Purification : Employ flash chromatography with silica gel and ethyl acetate/hexane gradients to isolate the 2-nitrate isomer .

How do researchers resolve contradictions in bioanalytical data from cross-laboratory studies on this compound?

Level : Advanced
Methodological Answer :

  • Protocol Harmonization : Adopt standardized methods (e.g., USP monographs) for sample preparation and instrument calibration .
  • Blinded Reanalysis : Redistribute aliquots of original samples between labs to isolate procedural vs. instrumental variability .
  • Meta-Analysis : Use multivariate statistics (e.g., PCA) to identify outlier datasets and refine consensus values .

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